tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring with a ketone and a carboxylate functional group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The tert-butyl group, a component of the compound, has been studied for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its applications in chemical transformations . It has been used as a probe for NMR studies of macromolecular complexes .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been studied for its potential application in biocatalytic processes .
Action Environment
The tert-butyl group has been evaluated as a probe for nmr studies of macromolecular complexes, suggesting that it may retain high mobility and sensitivity even when attached to large proteins or complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate typically involves the reaction of 2-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- tert-Butyl acrylate
Uniqueness
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a ketone and a carboxylate functional group. This structural arrangement imparts distinct reactivity and biological activity compared to other tert-butyl derivatives .
Properties
IUPAC Name |
tert-butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHNUZMXNXCMV-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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